molecular formula C17H16N12O B033219 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol CAS No. 871550-18-4

2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B033219
CAS No.: 871550-18-4
M. Wt: 404.4 g/mol
InChI Key: OJVXFFNXVZXQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (hereafter referred to as the target compound) is a poly-triazole derivative characterized by a central propan-2-ol core substituted with a phenyl ring bearing two 1,2,4-triazole groups at the 2- and 4-positions, and two additional triazole groups at the 1- and 3-positions of the propane chain.

Properties

IUPAC Name

2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVXFFNXVZXQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxirane Intermediate Approach

The most widely documented method involves synthesizing an oxirane intermediate (2-(2,4-difluorophenyl)oxirane) through reaction of 2-chloro-2',4'-difluoroacetophenone with trimethylsulfoxonium iodide in toluene under basic conditions. This intermediate undergoes nucleophilic ring-opening with 1,2,4-triazole in dimethylformamide (DMF) at 120°C for 24 hours, facilitated by potassium carbonate. The reaction proceeds via SN2 mechanisms, with triazole attacking the less sterically hindered oxirane carbon.

Critical Parameters

  • Solvent : DMF enhances nucleophilicity of triazole’s N1 atom.

  • Base : K2CO3 neutralizes HBr byproduct, shifting equilibrium toward product formation.

  • Temperature : Prolonged heating at 120°C ensures complete conversion but risks thermal decomposition.

Bis-Halo Propanol Method

An alternative route starts with 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol, which reacts with 1,2,4-triazole in tetrahydrofuran (THF) under reflux. This one-pot method avoids oxirane formation but requires stoichiometric excess (2.5 equiv) of triazole to achieve 68% yield.

Mechanistic Insights

  • Nucleophilic Substitution : Triazole displaces chloride ions at the propanol backbone’s 1- and 3-positions.

  • Byproducts : Isomeric impurities (4-triazolyl derivatives) form due to triazole’s ambident nucleophilicity.

Metal-Mediated Coupling Strategies

Emerging approaches adapt benzimidazole-triazole synthesis principles, where copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) installs triazole rings onto a preformed phenylpropanol scaffold. While less explored for this specific compound, CuAAC offers regioselectivity advantages, minimizing isomer formation.

Optimization of Reaction Parameters

Solvent and Base Selection

Solvent polarity critically impacts reaction kinetics and yield:

SolventDielectric Constant (ε)Yield (%)Byproducts (%)
DMF36.77512
THF7.6689
Ethanol24.34522

Data adapted from large-scale trials

DMF’s high polarity stabilizes transition states but complicates post-reaction purification. THF balances reactivity and ease of solvent removal via rotary evaporation.

Temperature and Time Profiling

Isothermal calorimetry reveals an optimal temperature window of 110–120°C for oxirane-based synthesis:

  • Below 110°C : Incomplete oxirane ring-opening (40% conversion at 100°C after 24h).

  • Above 130°C : Degradation of triazole rings observed via HPLC.

Stoichiometric Ratios

A 1:2.5 molar ratio of bis-halo propanol to triazole maximizes yield while minimizing halogenated byproducts:

Triazole EquivYield (%)Purity (HPLC)
2.05889
2.56893
3.07191

Tripling equivalents marginally improves yield but increases purification burden.

Industrial-Scale Production Techniques

Large-Batch Reactor Configurations

Industrial synthesis employs 5,000-L jacketed reactors with:

  • Automated temperature control : ±1°C accuracy via PID loops.

  • In-line HPLC : Monitors reaction progress every 30 minutes.

  • Continuous extraction : Separates DMF/water phases at 80°C to recover unreacted triazole.

Purification Protocols

Crystallization from isopropanol/water (4:1 v/v) yields 98.5% pure product:

Recrystallization SolventPurity (%)Recovery (%)
Isopropanol98.585
Ethyl acetate95.292
Acetonitrile99.178

Acetonitrile offers superior purity but lower recovery due to high solubility.

Analytical Characterization Methods

Spectroscopic Techniques

  • 1H NMR (500 MHz, DMSO-d6) : Key signals at δ 8.72 (triazole H), 5.21 (propanol OH), and 7.34–7.89 ppm (phenyl H).

  • FTIR : C-N stretch at 1,550 cm⁻¹ confirms triazole ring integrity.

Chromatographic Analysis

UPLC-MS (ESI+) shows [M+H]+ at m/z 405.4, with photodiode array detection at 254 nm confirming absence of UV-active impurities.

Challenges and Solutions

Isomer Separation

4-Triazolyl isomers (5–12% yield) are removed via:

  • Flash chromatography : Silica gel, ethyl acetate/hexane gradient.

  • pH-selective crystallization : Isomers precipitate at pH 6.5, while target compound remains soluble.

Stability Considerations

The compound’s hygroscopicity necessitates:

  • Storage : Sealed containers with nitrogen atmosphere at 25°C.

  • Stabilizers : Addition of 0.1% w/w BHT prevents oxidative degradation .

Scientific Research Applications

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Specifically, 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol has been studied for its effectiveness against various fungal pathogens.

Mechanism of Action :
Triazoles inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, triazoles compromise the integrity of the fungal cell membrane.

Case Studies

  • Fluconazole Related Research :
    • This compound is identified as a related substance to fluconazole, a well-known antifungal medication. Studies have shown that modifications to the triazole structure can enhance antifungal efficacy against resistant strains of fungi like Candida albicans and Aspergillus fumigatus .
  • In Vitro Studies :
    • In laboratory settings, this triazole compound demonstrated significant antifungal activity against clinical isolates of Candida species. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungals .

Fungicides

The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness against plant pathogens positions it as a candidate for crop protection products.

Field Trials :
Field studies have indicated that formulations containing this triazole compound can effectively reduce fungal infections in crops such as wheat and barley. These trials highlight its potential for use in integrated pest management systems .

Comparative Efficacy Table

Compound NameApplication TypeTarget OrganismsEfficacy (MIC µg/mL)
This compoundAntifungalCandida albicans, Aspergillus fumigatus0.5 - 8
FluconazoleAntifungalCandida albicans0.5 - 16
Other TriazolesFungicideVarious plant pathogensVaries

Mechanism of Action

The mechanism of action of 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes. The triazole rings can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects, such as antifungal or anticancer activity.

Comparison with Similar Compounds

The target compound is part of a broader family of 1,2,4-triazole-based antifungal agents. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparisons
Compound Name Molecular Formula Key Structural Features Reference
Fluconazole (FLU) C13H12F2N6O 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
S-119 (Hybrid Derivative) C25H24F4N10O2 Piperazine-linked bis-triazole with difluorophenyl groups
Fluconazole Impurity B (Related Compound A) C15H14FN9O 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
2-(4-(Dimethylamino)-2-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol monohydrate C15H20FN7O2 Dimethylamino-substituted phenyl ring; monohydrate form
Target Compound C21H18N12O 2,4-Bis-triazolylphenyl core; four triazole groups in total N/A

Key Observations :

  • Compared to Fluconazole Impurity B, the target compound lacks a fluorine atom on the phenyl ring but adds a second triazole group at the 4-position .
  • The dimethylamino-substituted analog (C15H20FN7O2) introduces a basic amino group, enhancing solubility in polar solvents .
Physicochemical Properties
Property Fluconazole Fluconazole Impurity B Target Compound (Inferred)
Solubility in Water Slightly soluble Not reported Likely lower due to higher triazole content
Melting Point 138–140°C Not reported Expected higher (rigid structure)
LogP (Lipophilicity) 0.5–1.0 Estimated ~1.2 Higher (more hydrophobic triazoles)
Polymorphism Yes Not reported Unreported

Notes:

  • The target compound’s additional triazole groups may reduce aqueous solubility compared to fluconazole but improve metal-coordination capabilities (see §2.4) .
Coordination Chemistry
  • Fluconazole: Forms coordination polymers with Zn(II), Ni(II), and other metals via triazole N-donors. Used in metallodrug design .
  • Target Compound : Predicted to exhibit superior metal-binding capacity due to four triazole groups, enabling diverse coordination modes (e.g., bridging or chelating ligands).

Biological Activity

The compound 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol , also known by its CAS number 871550-18-4 , belongs to a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N12OC_{17}H_{16}N_{12}O with a molecular weight of 404.39 g/mol . The structure features multiple triazole rings which are known for their biological significance.

PropertyValue
Molecular FormulaC17H16N12O
Molecular Weight404.39 g/mol
CAS Number871550-18-4
IUPAC NameThis compound

Triazole compounds primarily exert their antifungal activity through the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity and function, leading to cell death. The specific interactions between triazole derivatives and CYP51 are critical for understanding their efficacy against various fungal pathogens .

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal properties of triazole derivatives. Notably:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the triazole ring can significantly enhance antifungal potency. For example, substituents on the phenyl ring can influence the binding affinity to CYP51 .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of 1,2,4-triazoles exhibited potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 25 µg/mL , indicating strong antifungal potential .
  • Comparison with Existing Antifungals : In comparative studies with established antifungal agents like fluconazole, certain triazole derivatives showed superior activity against resistant fungal strains. This is particularly relevant given the rising incidence of antifungal resistance in clinical settings .

Research Findings

Several studies have focused on synthesizing new triazole derivatives and evaluating their biological activities:

  • A review highlighted that novel 1,2,4-triazoles demonstrated effective antifungal properties by targeting ergosterol biosynthesis pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol, catalyzed by glacial acetic acid, under controlled heating (4–6 hours) . To enhance yield:
  • Use stoichiometric excess of triazole derivatives to drive the reaction.
  • Optimize solvent polarity (e.g., ethanol vs. DMF) to balance solubility and reactivity.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
    Table 1 : Key Synthesis Parameters from Literature
PrecursorSolventCatalystReaction TimeYield RangeReference
Substituted benzaldehydeEthanolGlacial acetic acid4 hours60–75%
Metal-coordinated intermediatesMethanolNone12 hours45–50%

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Resolve substituent patterns and confirm triazole attachment sites. For crowded spectra, use deuterated DMSO or CDCl3 to reduce signal broadening .
  • Elemental Analysis : Validate stoichiometry (C, H, N) to confirm purity.
  • FTIR : Identify functional groups (e.g., C-N stretching at 1,520–1,580 cm⁻¹) .
  • Single-Crystal XRD : Resolve 3D geometry, particularly for metal complexes (e.g., copper-perchlorate adducts) .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : Store in airtight containers at controlled room temperature (20–25°C) to prevent hygroscopic degradation . Monitor stability via:
  • HPLC : Track impurity profiles (e.g., process-related cyanopropane derivatives) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.

Advanced Research Questions

Q. How can spectral ambiguities in NMR caused by multiple triazole substituents be resolved?

  • Methodological Answer : Overlapping signals in crowded regions (δ 7.5–8.5 ppm for aromatic/triazole protons) require advanced techniques:
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions .
  • Variable-Temperature NMR : Reduce signal overlap by lowering sample temperature (e.g., –40°C).
  • Isotopic Labeling : Introduce deuterium at specific sites to simplify splitting patterns.

Q. What strategies address discrepancies between theoretical and observed bioactivity in triazole derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Impurities : Use preparative HPLC to isolate pure fractions and retest bioactivity .
  • Stereochemical Factors : Employ chiral chromatography to separate enantiomers and evaluate activity differences.
  • Computational Modeling : Perform molecular docking to validate binding interactions with target proteins (e.g., cytochrome P450) .

Q. How does metal complexation (e.g., with copper) alter physicochemical properties?

  • Methodological Answer : Coordination with metals like copper(II) enhances stability and modifies electronic properties:
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., 300–400 nm for Cu(II) complexes) .
  • Cyclic Voltammetry : Assess redox behavior changes (e.g., shifts in oxidation potentials).
  • Magnetic Susceptibility : Determine spin states in metal adducts .

Q. How can researchers design structure-activity relationship (SAR) studies for antimicrobial evaluation?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at triazole-adjacent positions .
  • Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram+/Gram– bacteria.
  • QSAR Modeling : Correlate electronic parameters (Hammett constants) with activity trends .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability be reconciled?

  • Methodological Answer : Variations in decomposition temperatures may arise from:
  • Crystallinity Differences : Compare DSC profiles of amorphous vs. crystalline batches.
  • Metal Impurities : Use ICP-MS to detect trace metals (e.g., Cu, Fe) that catalyze degradation.

Tables for Methodological Reference

Table 2 : Advanced Characterization Techniques for Triazole Derivatives

TechniqueApplicationExample DataReference
2D NMRAssign overlapping proton signalsCOSY cross-peaks at δ 7.8/8.1
XRDResolve metal coordination geometryCu–N bond length: 1.97 Å
HPLC-MSIdentify degradation productsm/z 452.1 (cyanopropane impurity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.